molecular formula C12H10ClNO B13845023 3-Chloro-6-methoxy-4-vinyl-quinoline

3-Chloro-6-methoxy-4-vinyl-quinoline

Cat. No.: B13845023
M. Wt: 219.66 g/mol
InChI Key: HICJZQCMPAMTCD-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-4-vinyl-quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine, methoxy, and vinyl groups in the quinoline ring system imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-methoxy-4-vinyl-quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxy-4-vinyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-6-methoxy-4-vinyl-quinoline has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.

    Biological Studies: It is used as a probe in fluorescence studies due to its unique photophysical properties.

    Industrial Applications: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-4-vinyl-quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In anticancer studies, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-methoxy-4-vinyl-quinoline is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. The combination of chlorine and methoxy groups also enhances its electronic properties, making it suitable for various advanced applications .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

3-chloro-4-ethenyl-6-methoxyquinoline

InChI

InChI=1S/C12H10ClNO/c1-3-9-10-6-8(15-2)4-5-12(10)14-7-11(9)13/h3-7H,1H2,2H3

InChI Key

HICJZQCMPAMTCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)Cl)C=C

Origin of Product

United States

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